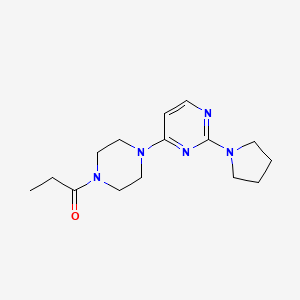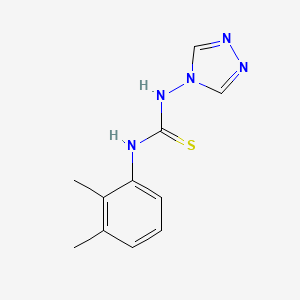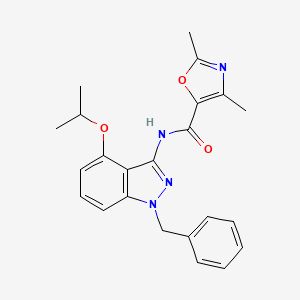![molecular formula C17H20ClN3O3S B5598174 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5598174.png)
4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of complex organic compounds like "4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide" involves detailed analysis of their synthesis, structure, reactivity, and properties. These compounds often play a critical role in the development of new pharmaceuticals, materials, and chemical processes.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step chemical reactions, starting from simpler precursors. Techniques such as one-pot synthesis can offer efficient pathways to such compounds by minimizing the need for intermediate purifications, as illustrated in the research on the synthesis of related sulfamide compounds (Masui et al., 2004).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their reactivity and properties. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used to elucidate the structure. For example, the crystal structure and antifungal activity of a related compound were studied, revealing insights into its molecular geometry and potential interactions (Xue Si, 2009).
Chemical Reactions and Properties
The reactivity of a compound like "4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide" can be influenced by its functional groups and structural features. Studies on similar molecules have explored their potential in various chemical reactions and applications, such as the development of novel membranes for desalination (Padaki et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide is part of a broader class of compounds involving sulfonylamino and pyridinylmethyl groups, which are integral in the synthesis of various chemical compounds. For instance, compounds bearing sulfonamide fragments have been synthesized for their pro-apoptotic effects in cancer cells, indicating potential therapeutic applications in oncology. These compounds activate p38/ERK phosphorylation, significantly reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes (Cumaoğlu et al., 2015). Additionally, the synthesis of poly[(4-aminophenyl)sulfonyl]butanediamide and its derivatives has been explored for applications in desalination processes, demonstrating the compound's relevance in environmental science and engineering (Padaki et al., 2013).
Biological and Pharmacological Activities
Sulfonylamido derivatives, such as those related to aminoglutethimide, have shown antifungal activities, presenting a new class of compounds for potential therapeutic use against fungal infections (Briganti et al., 1997). This underscores the potential of 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide and related compounds in developing new antifungal agents.
Chemical Nucleases and Metal Complexes
The formation of copper(II) complexes with sulfonamides derived from 2-picolylamine, including compounds structurally related to 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide, has been explored for their use as chemical nucleases. These complexes demonstrate the ability to act as chemical nucleases in the presence of ascorbate/H₂O₂, suggesting applications in molecular biology for DNA manipulation and study (Macías et al., 2006).
Antagonistic Activities and Receptor Targeting
Research on antagonists of the human CCR5 receptor, which includes structurally similar compounds, indicates potential applications in anti-HIV-1 strategies. The synthesis and structure-activity relationship studies have led to the discovery of potent CCR5 antagonists, demonstrating the compound's relevance in medicinal chemistry and pharmacology (Finke et al., 2001).
Eigenschaften
IUPAC Name |
4-(3-chloro-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-25(23,24)21(16-8-4-6-14(18)12-16)11-5-9-17(22)20-13-15-7-2-3-10-19-15/h2-4,6-8,10,12H,5,9,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGBWGVOZBMFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)NCC1=CC=CC=N1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5598096.png)

![N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5598108.png)
![1-cyclopropyl-4-{[4-(3,4-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5598117.png)

![4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5598137.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5598140.png)

![8-(1,3-benzoxazol-2-yl)-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598185.png)
![N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5598197.png)
![2-methyl-6-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5598202.png)
![N,N-dimethyl-N'-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine](/img/structure/B5598203.png)

![methyl 4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}benzoate](/img/structure/B5598211.png)